molecular formula C19H23ClN2Si B14181021 4-{[tert-Butyl(dimethyl)silyl](4-chlorophenyl)amino}benzonitrile CAS No. 923031-56-5

4-{[tert-Butyl(dimethyl)silyl](4-chlorophenyl)amino}benzonitrile

Cat. No.: B14181021
CAS No.: 923031-56-5
M. Wt: 342.9 g/mol
InChI Key: JMVJBAFOGZQVJN-UHFFFAOYSA-N
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Description

4-{tert-Butyl(dimethyl)silylamino}benzonitrile is a complex organic compound that features a silyl-protected amine group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{tert-Butyl(dimethyl)silylamino}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amine group with a tert-butyl(dimethyl)silyl group, followed by the introduction of a 4-chlorophenyl group and a benzonitrile moiety. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and solvents like methylene chloride or tetrahydrofuran (THF). Reagents such as tert-butyl(dimethyl)silyl chloride and imidazole are commonly used for the silylation step .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{tert-Butyl(dimethyl)silylamino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The silyl-protected amine group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro compound, while reduction could produce an amine. Substitution reactions could introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

4-{tert-Butyl(dimethyl)silylamino}benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-{tert-Butyl(dimethyl)silylamino}benzonitrile involves its interaction with molecular targets through its functional groups. The silyl-protected amine group can be deprotected to reveal a reactive amine, which can then participate in various biochemical pathways. The benzonitrile core can interact with enzymes and receptors, influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[tert-Butyl(dimethyl)silyl]oxy}methyl}aniline
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

923031-56-5

Molecular Formula

C19H23ClN2Si

Molecular Weight

342.9 g/mol

IUPAC Name

4-(N-[tert-butyl(dimethyl)silyl]-4-chloroanilino)benzonitrile

InChI

InChI=1S/C19H23ClN2Si/c1-19(2,3)23(4,5)22(18-12-8-16(20)9-13-18)17-10-6-15(14-21)7-11-17/h6-13H,1-5H3

InChI Key

JMVJBAFOGZQVJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N(C1=CC=C(C=C1)C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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